Parogrelil

Vue d'ensemble

Description

Parogrelil est un médicament à petite molécule connu pour son rôle d’inhibiteur sélectif de la phosphodiestérase 3. Il a été développé principalement pour le traitement de la claudication intermittente, une affection caractérisée par des douleurs et des crampes dans les membres inférieurs dues à une circulation sanguine insuffisante. This compound présente également des effets bronchodilatateurs et anti-inflammatoires, ce qui en fait un agent thérapeutique potentiel pour les maladies respiratoires telles que l’asthme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Parogrelil peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de divers intermédiaires chimiques. L’une des étapes clés implique la formation d’une structure cyclique de pyridazinone, qui est obtenue par réaction de matières premières appropriées dans des conditions contrôlées. La voie de synthèse comprend généralement les étapes suivantes :

- Formation du noyau pyridazinone par réaction d’une phénylhydrazine substituée avec une dicétone appropriée.

- Introduction des substituants brome et chlore par des réactions d’halogénation.

- Fixation des groupes propoxy et pyridinylméthyle par des réactions de substitution nucléophile.

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l’échelle du processus de synthèse en laboratoire pour produire le composé en quantités plus importantes. Cela nécessite l’optimisation des conditions réactionnelles, des méthodes de purification et des mesures de contrôle de la qualité afin de garantir la constance et la pureté du produit final. Les techniques courantes utilisées dans la production industrielle comprennent les réacteurs discontinus, les réacteurs à flux continu et des méthodes de purification avancées telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Parogrelil subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des oxydes correspondants, ce qui peut modifier ses propriétés pharmacologiques.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites, affectant potentiellement son activité biologique.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire différents groupes fonctionnels dans la molécule de this compound, conduisant à la formation de dérivés ayant des propriétés modifiées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound ayant des propriétés pharmacologiques modifiées. Ces dérivés peuvent être utilisés pour étudier la relation structure-activité et optimiser le potentiel thérapeutique du composé .

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets de l’inhibition de la phosphodiestérase sur diverses voies biochimiques.

Biologie : Investigated for its role in modulating cellular signaling pathways and its potential as a therapeutic agent for inflammatory diseases.

Médecine : Exploré pour son efficacité dans le traitement de la claudication intermittente, de l’asthme et d’autres affections respiratoires.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of Parogrelil span several domains:

Cardiovascular Research

This compound is being investigated for its efficacy in treating peripheral arterial disease (PAD) and intermittent claudication (IC). Clinical studies have shown that it significantly improves walking distances and reduces symptoms associated with these conditions at lower doses compared to other PDE3 inhibitors like cilostazol .

| Study Type | Findings |

|---|---|

| In Vitro | IC50 values for PDE3A: 0.179 nM; PDE3B: 0.260 nM (higher potency than cilostazol) |

| Ex Vivo | Effective inhibition of platelet aggregation at doses as low as 3 mg/kg |

| Clinical Trials | Phase 2 studies indicate significant improvements in walking distance in PAD patients |

Respiratory Research

This compound's bronchodilatory and anti-inflammatory effects make it a candidate for treating respiratory diseases such as asthma. Studies have demonstrated its ability to suppress asthmatic responses in animal models .

Pharmacological Studies

This compound serves as a model compound for studying the effects of PDE inhibition on cellular signaling pathways. It is used to explore the biochemical mechanisms underlying various diseases, including cardiovascular and inflammatory conditions .

Comparative Efficacy

When compared to other PDE3 inhibitors, this compound demonstrates superior potency and efficacy:

| Agent | IC50 (nM) | Effective Dose (mg/kg) | Primary Effect |

|---|---|---|---|

| This compound | PDE3A: 0.179 PDE3B: 0.260 | 5-10 (BID) | Improved walking distance |

| Cilostazol | PDE3A: 231 PDE3B: 237 | 300 (BID) | Improved walking distance |

Case Studies and Clinical Implications

Several case studies highlight the significance of antiplatelet therapy using this compound. For example, one study indicated that transitioning patients from clopidogrel to this compound resulted in improved outcomes due to its superior inhibition of platelet aggregation .

Additionally, ongoing clinical trials are assessing this compound's effectiveness in treating conditions related to intermittent claudication and asthma:

- Clinical Trial Outcomes : Initial results from Phase 2 trials show promising efficacy in improving symptoms associated with PAD and asthma.

Mécanisme D'action

Parogrelil exerce ses effets en inhibant la phosphodiestérase 3, une enzyme responsable de la dégradation de l’adénosine monophosphate cyclique (AMPc). En inhibant cette enzyme, this compound augmente les niveaux d’AMPc dans les cellules, conduisant à divers effets physiologiques tels que la vasodilatation, la bronchodilatation et les réponses anti-inflammatoires. Les cibles moléculaires de this compound comprennent les cellules musculaires lisses des vaisseaux sanguins et des voies respiratoires, où il module les voies de signalisation impliquées dans la relaxation musculaire et l’inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

Cilostazol : Un autre inhibiteur de la phosphodiestérase 3 utilisé pour traiter la claudication intermittente.

Milrinone : Un inhibiteur de la phosphodiestérase 3 utilisé dans le traitement de l’insuffisance cardiaque.

Amrinone : Similaire à la milrinone, utilisé pour ses effets inotropes et vasodilatateurs.

Unicité de Parogrelil

This compound est unique en raison de ses effets bronchodilatateurs et anti-inflammatoires doubles, ce qui en fait un agent thérapeutique potentiel pour les maladies cardiovasculaires et respiratoires. Son inhibition sélective de la phosphodiestérase 3 le distingue également des autres composés qui peuvent avoir des effets inhibiteurs plus larges ou moins spécifiques .

Activité Biologique

Parogrelil, also known as NT-702, is a novel phosphodiesterase (PDE) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of peripheral arterial disease (PAD) and intermittent claudication (IC). This article reviews the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical models, and comparative studies with other antiplatelet agents.

This compound selectively inhibits phosphodiesterase type 3 (PDE3), which is crucial for regulating platelet aggregation and vascular tone. The compound demonstrates a significantly lower IC50 value than cilostazol, a commonly used PDE3 inhibitor, indicating its higher potency in inhibiting platelet aggregation. Specifically, this compound exhibits IC50 values of 0.179 nM and 0.260 nM for PDE3A and PDE3B, respectively, compared to cilostazol's IC50 values of 231 nM and 237 nM for the same targets .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits human platelet aggregation induced by various agonists with IC50 values ranging from 11 to 67 nM. This compares favorably to cilostazol, which requires concentrations in the micromolar range to achieve similar effects . The ability of this compound to inhibit phenylephrine-induced rat aortic contraction further underscores its potential as a vasodilatory agent.

Ex Vivo Studies

Ex vivo studies involving rat models demonstrated that this compound significantly inhibited platelet aggregation after a single oral dose at 3 mg/kg or more. In contrast, cilostazol required a much higher dose of 300 mg/kg to achieve similar results . These findings suggest that this compound may offer a more effective dosing regimen in clinical settings.

Clinical Efficacy in Animal Models

In a rat model of hindlimb ischemia, this compound was administered at doses of 5 and 10 mg/kg twice daily for 13 days. The results indicated significant improvements in walking distance and plantar surface temperature compared to control groups. Notably, these effects were observed at lower doses than those required for cilostazol .

Comparative Efficacy Table

| Agent | IC50 (nM) | Effective Dose (mg/kg) | Primary Effect |

|---|---|---|---|

| This compound | PDE3A: 0.179 | 5-10 (BID) | Improved walking distance |

| PDE3B: 0.260 | Increased plantar surface temperature | ||

| Cilostazol | PDE3A: 231 | 300 (BID) | Improved walking distance |

| PDE3B: 237 | Increased plantar surface temperature |

Case Studies and Clinical Implications

Several case studies have highlighted the importance of antiplatelet therapy in patients with acute coronary syndrome (ACS). For instance, one study involved a patient who transitioned from clopidogrel to prasugrel due to high platelet reactivity. This switch was made based on evidence suggesting that prasugrel offers superior inhibition of platelet aggregation compared to clopidogrel . While these studies primarily focus on other agents, they provide context for understanding the potential role of this compound as an alternative or adjunctive therapy.

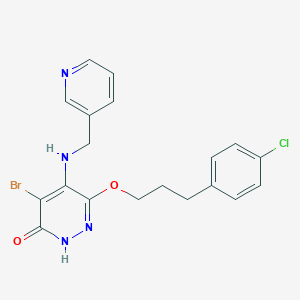

Propriétés

IUPAC Name |

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMYSLFFZJUXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930371 | |

| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139145-27-0 | |

| Record name | Parogrelil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139145270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAROGRELIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCP9N33NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.